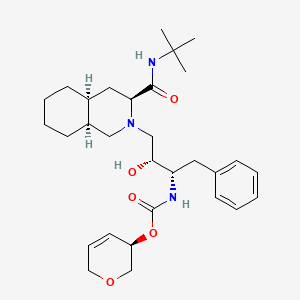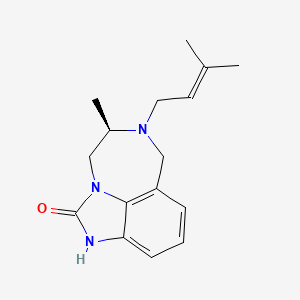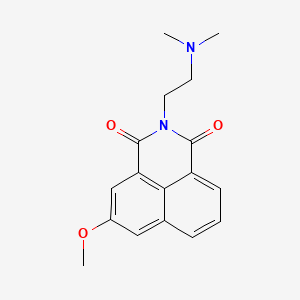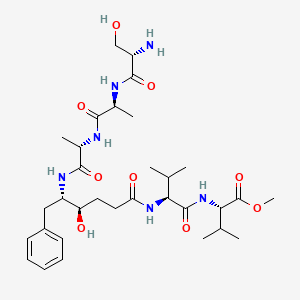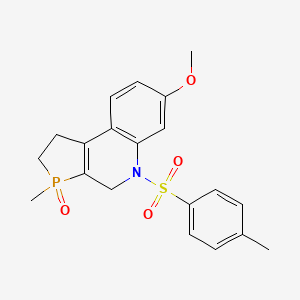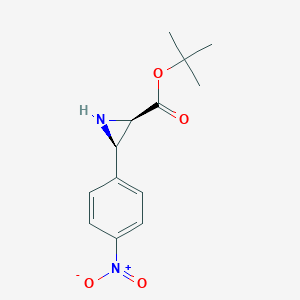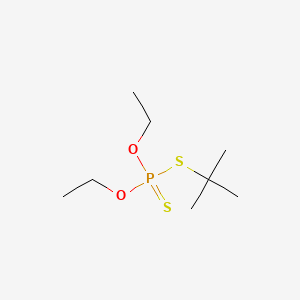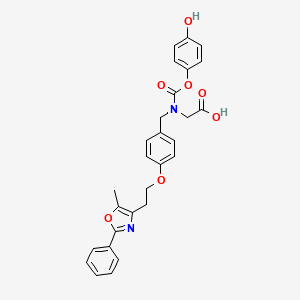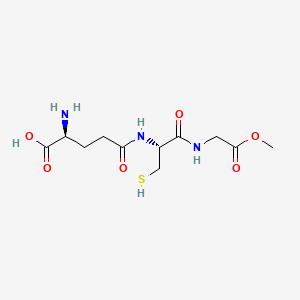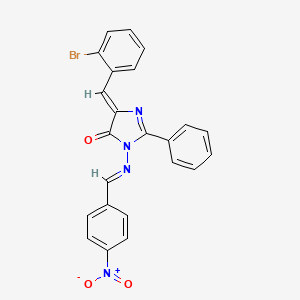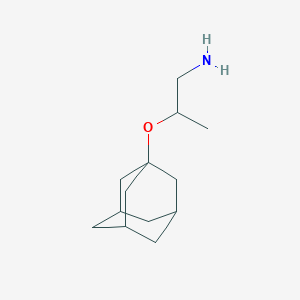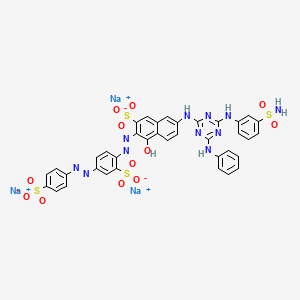
Trisodium 7-((4-((3-(aminosulphonyl)phenyl)amino)-6-anilino-1,3,5-triazin-2-yl)amino)-4-hydroxy-3-((2-sulphonato-4-((4-sulphonatophenyl)azo)phenyl)azo)naphthalene-2-sulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 279-080-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use in various industries.
Métodos De Preparación
Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the appropriate starting materials and reagents. The exact synthetic route depends on the desired purity and yield.
Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation. Catalysts and solvents may be used to facilitate the reactions and improve efficiency.
Análisis De Reacciones Químicas
EINECS 279-080-6 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or lithium aluminum hydride to convert the compound into its reduced form.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents for these reactions include halogens, acids, and bases.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
EINECS 279-080-6 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes. It serves as a building block for the synthesis of more complex molecules.
Biology: In biological research, the compound is used to study its effects on cellular processes and pathways. It may be used in assays to investigate enzyme activity or protein interactions.
Medicine: The compound has potential applications in medicinal chemistry, where it is explored for its therapeutic properties. It may be used in the development of new drugs or as a reference compound in pharmacological studies.
Industry: In industrial applications, EINECS 279-080-6 is used in the production of various materials and chemicals. It may be employed as an intermediate in the synthesis of polymers, resins, or other industrial products.
Mecanismo De Acción
The mechanism of action of EINECS 279-080-6 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It may inhibit or activate enzymes involved in metabolic pathways, thereby affecting cellular processes.
Modulating Receptors: The compound may interact with receptors on the cell surface or within the cell, leading to changes in signal transduction and cellular responses.
Altering Gene Expression: EINECS 279-080-6 may influence gene expression by interacting with transcription factors or other regulatory proteins, resulting in changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
EINECS 279-080-6 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Amines, C11-14-branched alkyl, monohexyl and dihexyl phosphates (EINECS 279-632-6): These compounds are used as surfactants and have good surface activity and solubilizing properties.
Other Phosphate Esters: Similar phosphate ester compounds may have different alkyl chain lengths or branching patterns, affecting their physical and chemical properties.
In comparison, EINECS 279-080-6 may have unique properties or applications that distinguish it from these similar compounds. Its specific structure and reactivity make it suitable for particular research or industrial uses.
Propiedades
Número CAS |
79135-80-1 |
|---|---|
Fórmula molecular |
C37H26N11Na3O12S4 |
Peso molecular |
1013.9 g/mol |
Nombre IUPAC |
trisodium;7-[[4-anilino-6-(3-sulfamoylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[[2-sulfonato-4-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C37H29N11O12S4.3Na/c38-61(50,51)28-8-4-7-24(19-28)40-36-42-35(39-22-5-2-1-3-6-22)43-37(44-36)41-25-11-15-29-21(17-25)18-32(64(58,59)60)33(34(29)49)48-47-30-16-12-26(20-31(30)63(55,56)57)46-45-23-9-13-27(14-10-23)62(52,53)54;;;/h1-20,49H,(H2,38,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60)(H3,39,40,41,42,43,44);;;/q;3*+1/p-3 |
Clave InChI |
TZEBJHPUOJWOMO-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC4=CC(=C(C(=C4C=C3)O)N=NC5=C(C=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])NC7=CC(=CC=C7)S(=O)(=O)N.[Na+].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


